

Application Notes and Protocols for YM-58483 in Mast Cell Degranulation Studies

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Compound of Interest

Compound Name: YM-58483

Cat. No.: B1682358

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These application notes provide a comprehensive overview of the use of **YM-58483**, a potent and selective inhibitor of store-operated Ca^{2+} entry (SOCE), in the study of mast cell degranulation. Detailed protocols for key experiments are provided to facilitate the investigation of mast cell signaling and the development of novel anti-inflammatory and anti-allergic therapeutics.

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, primarily through the cross-linking of the high-affinity IgE receptor ($\text{Fc}\epsilon\text{RI}$), initiates a signaling cascade that leads to degranulation—the release of pre-formed inflammatory mediators such as histamine and proteases from cytoplasmic granules. A key event in this signaling pathway is a sustained increase in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$), which is mediated by store-operated calcium entry (SOCE).^{[1][2][3]}

YM-58483 (also known as BTP2) is a pyrazole derivative that acts as a potent blocker of Calcium Release-Activated Ca^{2+} (CRAC) channels, the primary channels responsible for SOCE in non-excitable cells like mast cells.^{[4][5][6]} The molecular components of the CRAC channel are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca^{2+} sensor, and Orai1, the pore-forming subunit in the plasma membrane.^{[1][7][8]} By inhibiting

CRAC channels, **YM-58483** effectively blocks the sustained Ca^{2+} influx required for mast cell degranulation, making it an invaluable tool for studying mast cell biology and a potential therapeutic agent.[\[2\]](#)[\[3\]](#)

Mechanism of Action of YM-58483 in Mast Cell Degranulation

Mast cell activation leads to the depletion of Ca^{2+} from the endoplasmic reticulum (ER). This depletion is sensed by STIM1, which then translocates and clusters near the plasma membrane.[\[7\]](#)[\[8\]](#) STIM1 subsequently interacts with and activates Orai1 channels, opening a conduit for extracellular Ca^{2+} to enter the cell.[\[7\]](#)[\[8\]](#) This sustained influx of Ca^{2+} is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in the release of inflammatory mediators.

YM-58483 specifically targets and blocks the Orai1 channel, thereby inhibiting this crucial Ca^{2+} influx and preventing mast cell degranulation.[\[2\]](#)[\[5\]](#)

Quantitative Data: Efficacy of YM-58483

The inhibitory effects of **YM-58483** have been quantified in various cellular systems. The following table summarizes key data points for its activity.

Parameter	Cell Type	Stimulus	IC ₅₀ Value	Reference
Sustained Ca^{2+} Influx	Jurkat T cells	Thapsigargin	100 nM	[4] [5]
IL-2 Production	Jurkat T cells	Anti-CD3 mAb	~100 nM	[4]
IL-4 & IL-5 Production	Murine Th2 T cell clone	Conalbumin	~100 nM	[6]
Ca^{2+} Mobilization	LAD2 Mast Cells	Cortistatin-14 (MRGPRX2 agonist)	0.3 - 1 μM	[2] [3]
T Cell Proliferation	Mixed Lymphocyte Reaction	-	330 nM	[9]

Experimental Protocols

Mast Cell Degranulation Assay (β -Hexosaminidase Release)

This protocol measures the extent of mast cell degranulation by quantifying the activity of β -hexosaminidase, an enzyme released from mast cell granules along with histamine.

Materials:

- Mast cell line (e.g., LAD2, RBL-2H3)
- Cell culture medium
- Tyrode's buffer (or similar physiological buffer)
- **YM-58483** stock solution (in DMSO)
- Mast cell secretagogue (e.g., antigen, compound 48/80, ionomycin)
- p-Nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG) solution
- Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
- 96-well microplate
- Microplate reader (405 nm)
- Triton X-100 (for cell lysis)

Procedure:

- **Cell Seeding:** Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere/stabilize overnight.
- **Sensitization (for antigen-induced degranulation):** If using an antigen, sensitize the cells with IgE for 24 hours.

- Washing: Gently wash the cells twice with Tyrode's buffer to remove culture medium and non-bound IgE.
- Inhibitor Pre-treatment: Add 50 µL of Tyrode's buffer containing various concentrations of **YM-58483** (or vehicle control, e.g., 0.1% DMSO) to the wells. Incubate for 30-60 minutes at 37°C.
- Stimulation: Add 50 µL of the mast cell secretagogue (at 2x the final concentration) to the appropriate wells. For negative controls, add buffer only. For a positive control (total release), add 0.1% Triton X-100 to lyse the cells.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
- Enzyme Assay: Add 50 µL of the pNAG solution to each well containing the supernatant. Incubate at 37°C for 60 minutes.
- Stopping the Reaction: Add 100 µL of the stop solution to each well.
- Measurement: Read the absorbance at 405 nm using a microplate reader.
- Calculation: Calculate the percentage of β-hexosaminidase release for each condition: % Release = $[(\text{Absorbance_Sample} - \text{Absorbance_Blank}) / (\text{Absorbance_Total_Lysis} - \text{Absorbance_Blank})] \times 100$

Intracellular Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

- Mast cell line
- Cell culture medium

- Calcium-free buffer (e.g., HBSS without Ca^{2+} and Mg^{2+})
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, Indo-1 AM)
- Pluronic F-127
- **YM-58483** stock solution (in DMSO)
- Thapsigargin (to induce store depletion)
- CaCl_2 solution
- Fluorescence microplate reader or flow cytometer

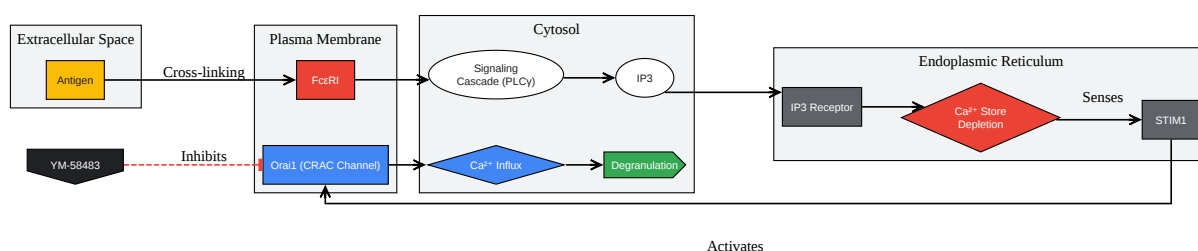
Procedure:

- Cell Preparation: Harvest and wash mast cells with calcium-free buffer.
- Dye Loading: Resuspend the cells in calcium-free buffer containing the calcium-sensitive dye (e.g., 2-5 μM Fluo-4 AM) and Pluronic F-127 (0.02%). Incubate in the dark at 37°C for 30-60 minutes.
- Washing: Wash the cells twice with calcium-free buffer to remove excess dye.
- Resuspension: Resuspend the cells in calcium-free buffer and transfer to a 96-well plate.
- Baseline Measurement: Measure the baseline fluorescence for a short period.
- Inhibitor Addition: Add **YM-58483** at the desired concentrations (or vehicle control) and incubate for a few minutes while continuing to measure fluorescence.
- Store Depletion: To initiate SOCE, add thapsigargin (e.g., 1-2 μM) to the wells. This will cause a transient increase in fluorescence due to Ca^{2+} release from the ER. Continue recording.
- Calcium Influx Measurement: After the fluorescence signal from ER release has stabilized, add CaCl_2 (e.g., 1-2 mM final concentration) to the extracellular buffer. This will allow for SOCE to occur.

- **Data Acquisition:** Record the fluorescence intensity over time. In the presence of **YM-58483**, the second, sustained increase in fluorescence (due to Ca^{2+} influx) will be inhibited.
- **Data Analysis:** Analyze the kinetic traces of fluorescence. The inhibition of SOCE can be quantified by comparing the peak or the area under the curve of the Ca^{2+} influx phase in the presence and absence of **YM-58483**.

Visualizations

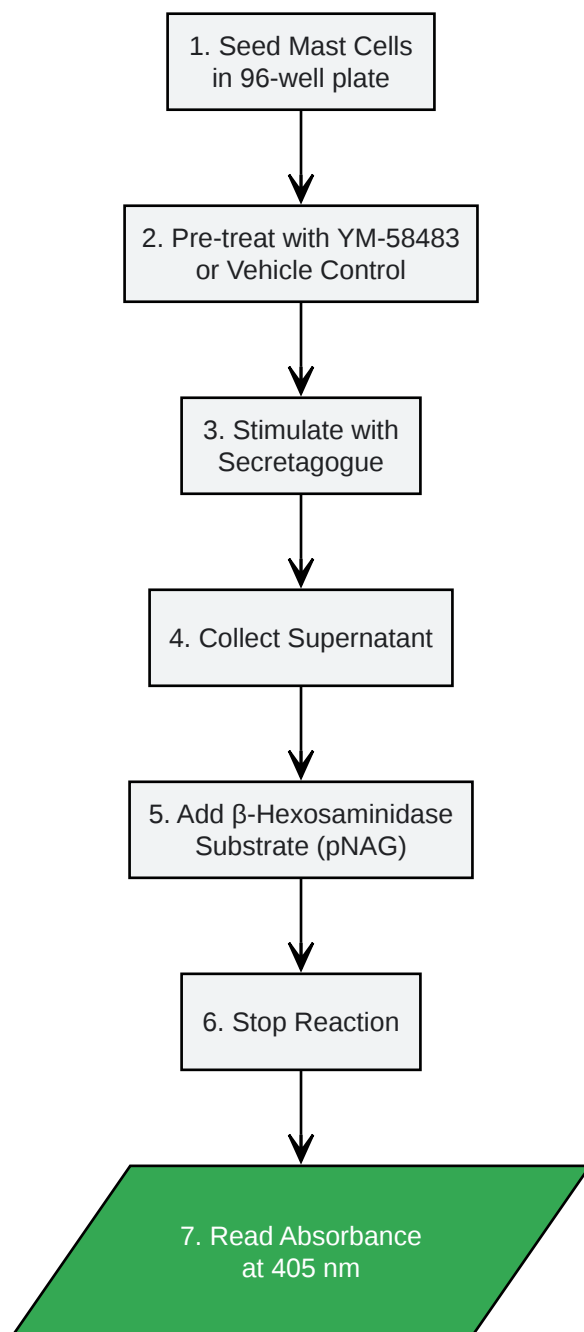
Signaling Pathway of Mast Cell Degranulation and YM-58483 Inhibition



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Caption: **YM-58483** inhibits mast cell degranulation by blocking the Orai1 CRAC channel.

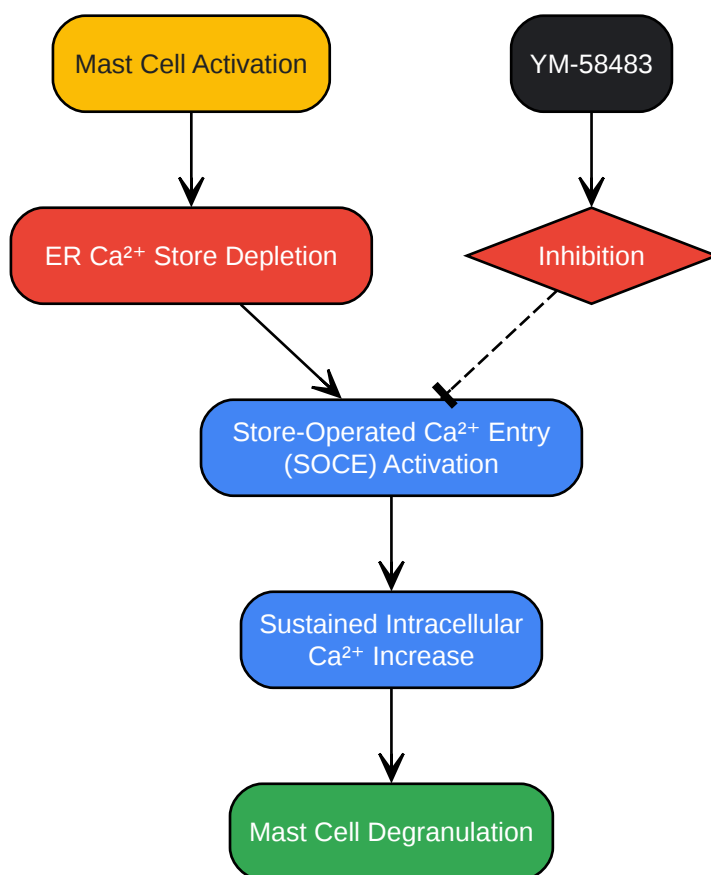
Experimental Workflow for a Mast Cell Degranulation Assay



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Caption: Workflow for β -hexosaminidase release assay to measure mast cell degranulation.

Logical Relationship of YM-58483 Action



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Caption: **YM-58483** logically inhibits the signaling cascade leading to degranulation.

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